(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
This compound is a benzothiazole derivative featuring:
- Cyclohexanecarboxamide: A lipophilic moiety that may improve membrane permeability.
- (Z)-Configuration: Critical for spatial orientation, influencing target binding and stability .
Molecular Formula: C₁₉H₂₃N₃O₂S
Molecular Weight: 357.47 g/mol
Key Spectral Data:
- IR: Expected peaks for C=O (amide I, ~1670 cm⁻¹), N–H stretching (~3260 cm⁻¹), and C≡C (propargyl, ~2120 cm⁻¹).
- NMR: Distinct signals for propargyl protons (δ ~2.5–3.0 ppm) and cyclohexane carbons (δ ~25–45 ppm).
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-11-22-16-10-9-15(20-13(2)23)12-17(16)25-19(22)21-18(24)14-7-5-4-6-8-14/h1,9-10,12,14H,4-8,11H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPPOLFYDCYUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzo[d]thiazole core through a cyclization reaction, followed by the introduction of the acetamido and prop-2-yn-1-yl groups. The final step involves the formation of the ylidene linkage with cyclohexanecarboxamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzo[d]thiazole core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The benzo[d]thiazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The acetamido and prop-2-yn-1-yl groups can further enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Propargyl vs. Propargyl’s electron-withdrawing nature may also stabilize the imine bond, affecting metabolic stability .
- 6-Acetamido vs. 6-Nitro () : The acetamido group improves solubility (logP ~2.5 estimated) compared to the nitro group (logP ~3.2), which is more electron-withdrawing. Nitro-substituted analogs (e.g., 6d) show potent VEGFR-2 inhibition, suggesting electron-deficient benzothiazoles favor kinase binding .
- Thiadiazole-Thioacetamide vs. Cyclohexanecarboxamide ( vs. Target) : The thiadiazole moiety in 6d contributes to π-stacking interactions in VEGFR-2’s ATP-binding pocket, while the cyclohexane in the target may enhance lipophilicity for membrane penetration.
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound that has gained attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.52 g/mol. The structural features include:
- Thiazole ring
- Acetamido group
- Cyclohexanecarboxamide moiety
These structural components contribute to its biological activity, particularly in targeting cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene). Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HeLa (Cervical) | 10.0 | |
| A549 (Lung) | 15.0 |
These values suggest that the compound is effective in inhibiting the growth of these cancer cells.
The mechanism by which (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exerts its anticancer effects may involve several pathways:
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
- Inhibition of Angiogenesis : It may also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Study 1: Cytotoxicity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxicity of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) against multiple cancer cell lines. The study utilized MTT assays to determine IC50 values and confirmed the compound's potential as an anticancer agent.
Study 2: In Vivo Efficacy
An in vivo study assessed the efficacy of this compound in a xenograft model using human tumor cells implanted in mice. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer activity.
Q & A
Q. Key Optimization Factors :
- Solvent polarity : Polar solvents (e.g., methanol) enhance nucleophilic substitutions .
- Catalyst loading : Lawesson’s reagent (1.1 eq.) improves thioamide yields .
Advanced: How can stereochemical integrity (Z-configuration) be confirmed during synthesis?
Answer:
- NOESY NMR : Probes spatial proximity of substituents around the imine bond to distinguish Z/E isomers .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
- Comparative analysis : Match spectral data (e.g., H NMR shifts) with literature-reported Z-isomers of analogous benzothiazoles .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., acetamido protons at δ 2.0–2.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
- IR spectroscopy : Detects carbonyl stretches (1650–1750 cm) from carboxamide and acetamido groups .
Advanced: What strategies mitigate undesired side reactions (e.g., cyclization or oxidation)?
Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., prop-2-yn-1-yl) during synthesis .
- Low-temperature reactions : Minimize thermal degradation (e.g., <50°C for oxidation-sensitive steps) .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol or amine intermediates .
Basic: What functional groups dominate the compound’s reactivity?
Answer:
- Prop-2-yn-1-yl : Participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
- Acetamido : Acts as a hydrogen-bond donor, influencing solubility and target binding .
- Carboxamide : Undergoes hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
Advanced: How can in silico methods predict biological interactions?
Answer:
- Molecular docking : Software (e.g., AutoDock Vina) models binding to targets (e.g., enzymes) by calculating binding energies and poses .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with the carboxamide group) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., CYP450 metabolism) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group .
- Solvent choice : DMSO or ethanol solutions enhance solubility and reduce aggregation .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
- Reproducibility studies : Systematically vary parameters (e.g., solvent purity, catalyst source) .
- Meta-analysis : Compare protocols across literature (e.g., Lawesson’s reagent vs. thiourea routes) .
- Scale-up trials : Pilot reactions identify bottlenecks (e.g., purification losses) .
Basic: What biological assays are suitable for initial activity screening?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence/colorimetric readouts .
- Cell viability assays : MTT or resazurin-based tests evaluate cytotoxicity in cancer lines .
- Antimicrobial susceptibility : Disk diffusion or microdilution for bacterial/fungal strains .
Advanced: How to optimize bioavailability through structural modifications?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to enhance solubility .
- PEGylation : Attach polyethylene glycol to increase half-life .
- LogP adjustments : Add polar substituents (e.g., hydroxyl groups) to reduce hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
